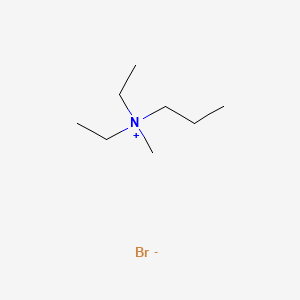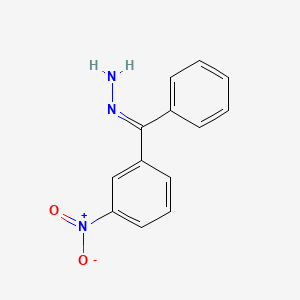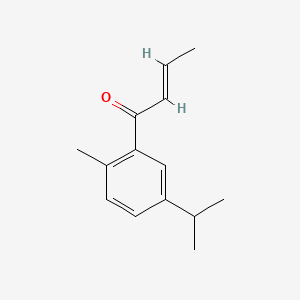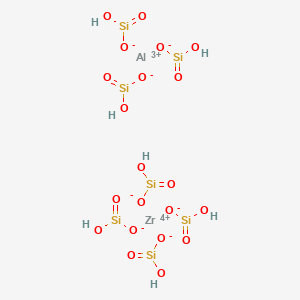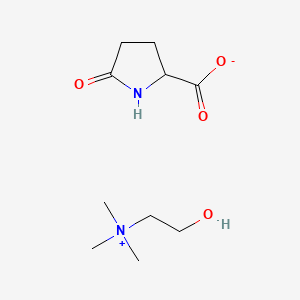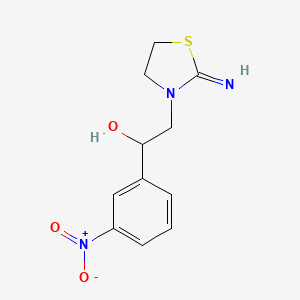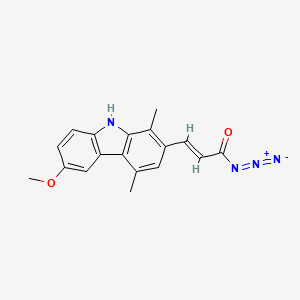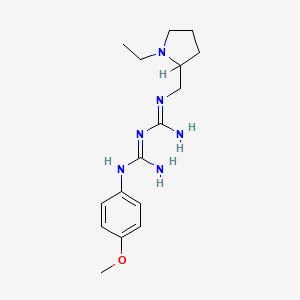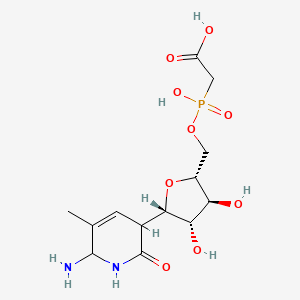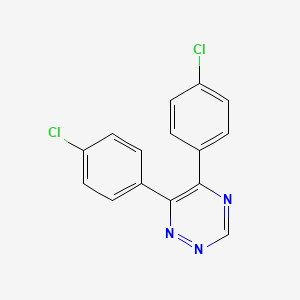
Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol is a chemical compound with the molecular formula C13H22O. It is a derivative of indene, characterized by its unique structure that includes a methano bridge and multiple methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol typically involves the hydrogenation of related indene derivatives under specific conditions. The process often requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under high pressure and temperature to ensure complete hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalytic systems and precise control over reaction parameters is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and as a stabilizer in certain polymer formulations
Mechanism of Action
The mechanism of action of Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Sativene: A similar compound with a methano bridge and multiple methyl groups.
Cedrene: Another related compound with a similar structure but different functional groups.
β-Funebrene: Shares structural similarities but differs in its chemical properties
Uniqueness
Octahydro-7a,8,8-trimethyl-1,5-methano-1H-inden-1-ol is unique due to its specific arrangement of methyl groups and the presence of a methano bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
59153-95-6 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2,2,7-trimethyltricyclo[4.3.1.03,7]decan-3-ol |
InChI |
InChI=1S/C13H22O/c1-11(2)9-4-6-12(3)10(8-9)5-7-13(11,12)14/h9-10,14H,4-8H2,1-3H3 |
InChI Key |
CMXNZZUTVVYBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3(C1(CCC3C2)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


